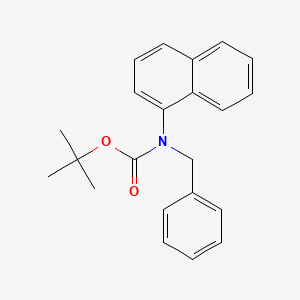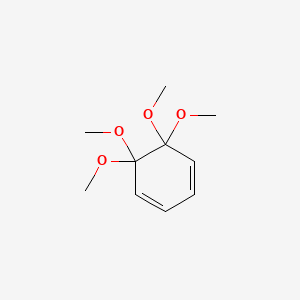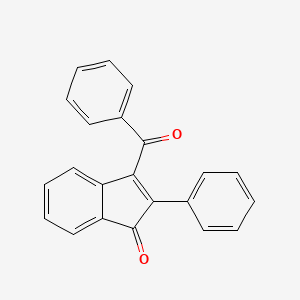
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene is a fluorinated organic compound with the molecular formula C7HF13. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene typically involves the fluorination of hexene derivatives. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the hexene moiety allows for addition reactions with hydrogen, halogens, and other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen gas, and organometallic compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of the double bond results in the formation of a fully saturated fluorinated hexane derivative .
Wissenschaftliche Forschungsanwendungen
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings.
Wirkmechanismus
The mechanism by which 1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene exerts its effects is primarily through its interactions with other molecules via its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various molecular targets, influencing reaction pathways and product formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another highly fluorinated compound with similar properties but a different structural framework.
Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-: A fluorinated hexane derivative with additional functional groups.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A related compound with a similar degree of fluorination but a different carbon backbone.
Uniqueness
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group, which imparts distinct chemical reactivity and physical properties compared to other fluorinated compounds .
Eigenschaften
CAS-Nummer |
67437-94-9 |
|---|---|
Molekularformel |
C7HF13 |
Molekulargewicht |
332.06 g/mol |
IUPAC-Name |
1,1,1,3,4,4,5,5,6,6-decafluoro-2-(trifluoromethyl)hex-2-ene |
InChI |
InChI=1S/C7HF13/c8-2(1(6(15,16)17)7(18,19)20)4(11,12)5(13,14)3(9)10/h3H |
InChI-Schlüssel |
PUIDVIJPWWPRTF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(=C(C(F)(F)F)C(F)(F)F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)


![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)





